Lipophilicity Modulation: XLogP3-AA Comparison Against Mono-Fluorinated and Trifluoromethyl Congeners
4‑Fluoro‑N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)benzamide [1] exhibits a computed XLogP3‑AA of 3.7, compared with 3.1 for N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 16194‑65‑3) [2] and 4.5 for N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)‑3‑(trifluoromethyl)benzamide (CAS 476297‑84‑4) [3]. The 0.6‑log increase over the unsubstituted benzamide and 0.8‑log reduction relative to the –CF₃ analog places the target compound in a lipophilicity window that balances membrane permeability with aqueous solubility, an empirical sweet‑spot frequently correlated with reduced promiscuity and improved oral exposure metrics.
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)benzamide (XLogP3: 3.1); N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)‑3‑(trifluoromethyl)benzamide (XLogP3: 4.5) |
| Quantified Difference | Δ = +0.6 log units vs unsubstituted benzamide; Δ = −0.8 log units vs 3‑CF₃ analog |
| Conditions | PubChem XLogP3‑AA calculation (fragment‑based), consistent computational method across all entries |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, metabolic clearance, and off‑target binding; a measured logP shift of 0.6–0.8 units can alter in‑cell IC₅₀ by >10‑fold and is of first‑order importance when selecting a chemical probe for cellular assays.
- [1] PubChem Compound Summary for CID 953541, 4‑fluoro‑N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)benzamide. XLogP3‑AA = 3.7. View Source
- [2] PubChem Compound Summary for CID 953496, N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)benzamide. XLogP3‑AA = 3.1. View Source
- [3] PubChem Compound Summary for CID 4200439, N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)‑3‑(trifluoromethyl)benzamide. XLogP3‑AA = 4.5. View Source
